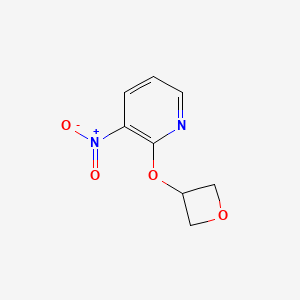

3-Nitro-2-(oxetan-3-yloxy)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-nitro-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVZIPRMGVTJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 2 Oxetan 3 Yloxy Pyridine and Analogues

Retrosynthetic Analysis of the Target Compound

The retrosynthetic analysis of 3-Nitro-2-(oxetan-3-yloxy)pyridine identifies the most strategic bond disconnections to simplify the molecule into readily available starting materials. The primary disconnection is the ether linkage, a common and logical step in the retrosynthesis of aryl ethers. This leads to two key precursors: 2-chloro-3-nitropyridine (B167233) and oxetan-3-ol (B104164). This approach is favored due to the well-established reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nitro group at the 3-position activates the 2-position for substitution by an alkoxide.

The synthesis of 2-chloro-3-nitropyridine can be traced back to 2-chloropyridine, which upon nitration would yield the desired intermediate. Alternatively, 3-hydroxypyridine (B118123) can be considered a starting material, which would first be nitrated to give 3-hydroxy-2-nitropyridine (B88870), followed by a halogenation step to introduce the chlorine atom.

Oxetan-3-ol, the other key precursor, can be synthesized through various routes, with ring-closure reactions of appropriately substituted propane-1,3-diols being a common and effective strategy.

Synthesis of Key Precursors

The successful synthesis of this compound is contingent on the efficient preparation of its precursors. This section details the established and innovative methodologies for obtaining 3-hydroxy-2-nitropyridine and oxetan-3-ol.

Approaches to 3-Hydroxypyridine Nitration

The introduction of a nitro group onto the 3-hydroxypyridine ring is a critical step. The directing effects of the hydroxyl group and the pyridine (B92270) nitrogen atom influence the regioselectivity of the nitration.

A widely used method for the nitration of aromatic compounds, including pyridine derivatives, involves the use of a nitrate (B79036) salt, such as potassium nitrate (KNO₃), in the presence of a strong acid, typically concentrated sulfuric acid (H₂SO₄). google.comresearchgate.net This mixture generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile in the nitration reaction.

A patented procedure describes the dissolution of 3-hydroxypyridine in concentrated sulfuric acid, followed by the slow, portion-wise addition of anhydrous KNO₃. google.com The reaction is then heated to ensure complete conversion. The use of anhydrous KNO₃ is highlighted as advantageous for its stability, ease of storage, and the gradual generation of nitric acid under heating, which allows for a more controlled nitration process with reduced side reactions. google.com

| Reagent | Role | Reference |

| 3-Hydroxypyridine | Substrate | google.com |

| KNO₃ | Nitrating Agent Source | google.comresearchgate.net |

| H₂SO₄ | Catalyst and Solvent | google.comresearchgate.net |

A study on the optimization of nitration of a related compound, 3-hydroxypyrazine-2-carboxamide, using KNO₃ and H₂SO₄, found that the ratio of substrate to KNO₃ and the volume of H₂SO₄ significantly impact the yield and purity of the product. researchgate.net Optimal conditions were identified, leading to a substantial increase in yield. researchgate.net While this study was not on 3-hydroxypyridine itself, the findings offer valuable insights into optimizing similar nitration reactions.

Another approach avoids the use of strong sulfuric acid by employing a mixture of a metal nitrate and acetic anhydride (B1165640). One patent describes a process where 3-hydroxypyridine is reacted with a nitrate salt and acetic anhydride in ethyl acetate. patsnap.com This method is presented as a way to circumvent the equipment corrosion and environmental issues associated with strong acids, while also achieving a high reaction yield. patsnap.com

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used in organic solvents, offering an alternative to the classical mixed-acid conditions. Research has shown that pyridines can be effectively nitrated by reacting them with dinitrogen pentoxide in an organic solvent like dichloromethane (B109758) or nitromethane. ntnu.no The reaction proceeds by forming an N-nitropyridinium nitrate intermediate. psu.edu This intermediate is then treated with a nucleophile, such as an aqueous solution of sodium bisulfite, to facilitate the migration of the nitro group to the pyridine ring, yielding 3-nitropyridine (B142982). ntnu.nopsu.edu

The mechanism of this nitration has been studied, and it is proposed to involve a atlantis-press.comorganic-chemistry.org sigmatropic shift of the nitro group. ntnu.no This method has been shown to be effective for a range of pyridine derivatives.

| Reagent | Role | Reference |

| Pyridine Derivative | Substrate | ntnu.nopsu.edu |

| N₂O₅ | Nitrating Agent | ntnu.nopsu.edu |

| Organic Solvent (e.g., CH₂Cl₂) | Solvent | ntnu.no |

| NaHSO₃ (aq) | Nucleophilic promoter | ntnu.nopsu.edu |

Preparation of Oxetan-3-ol

Oxetan-3-ol is a valuable building block in medicinal chemistry, and its synthesis has been the subject of considerable research.

A common and effective strategy for the synthesis of oxetanes involves the intramolecular cyclization of 1,3-diols or their derivatives. thieme-connect.deacs.org This approach, often a variation of the Williamson ether synthesis, relies on the formation of an ether linkage between the oxygen of one hydroxyl group and the carbon bearing a leaving group from the other.

| Starting Material | Key Transformation | Product | Reference |

| Epichlorohydrin | Epoxide ring opening, protection, hydrolysis, cyclization, deprotection | Oxetan-3-ol | atlantis-press.comresearchgate.net |

Another general method for synthesizing oxetan-3-ones, which can be readily reduced to oxetan-3-ols, utilizes the gold-catalyzed reaction of propargylic alcohols. organic-chemistry.orgnih.gov This method is notable for its operational simplicity, proceeding in an "open flask" without the need for strict exclusion of air or moisture. nih.gov

Direct Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the formation of an ether linkage between a nitropyridine scaffold and an oxetanol moiety.

Etherification Strategies via Substitution Reactions

The most prominent method for constructing the ether bond in this compound is the Williamson ether synthesis. byjus.commasterorganicchemistry.comscienceinfo.com This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the reaction proceeds between 2-chloro-3-nitropyridine and oxetan-3-ol. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the chlorine atom at the 2-position, making it susceptible to nucleophilic attack by the alkoxide of oxetan-3-ol.

The general reaction is as follows:

Scheme 1: General scheme for the Williamson ether synthesis of this compound.

The reaction is initiated by the deprotonation of oxetan-3-ol using a suitable base to form the corresponding oxetan-3-oxide nucleophile. This is followed by the SNAr (nucleophilic aromatic substitution) reaction on the electron-deficient pyridine ring.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of base, solvent, and temperature.

Base Selection: A variety of bases can be employed to deprotonate oxetan-3-ol. Common choices include sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). byjus.comfrancis-press.com The choice of base can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation of the alcohol, which can lead to faster reaction times.

Solvent Selection: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used in Williamson ether syntheses as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive. byjus.com

Temperature: The reaction temperature can significantly impact the rate of reaction. Typically, these reactions are carried out at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. byjus.com However, excessively high temperatures should be avoided to minimize potential side reactions or degradation of the starting materials or product.

A summary of typical reaction conditions for Williamson ether synthesis is provided in the table below.

| Parameter | Typical Conditions |

| Base | NaH, KH, K2CO3, NaOH |

| Solvent | DMF, DMSO, Acetonitrile |

| Temperature | 50 - 100 °C |

| Reactants | 2-chloro-3-nitropyridine, Oxetan-3-ol |

Synthetic Routes to Substituted this compound Derivatives

The functionalization of the this compound core structure, particularly through the introduction of halogen atoms, can provide analogs with modified physicochemical and biological properties.

Introduction of Halogen Substituents

The introduction of halogen substituents onto the pyridine ring of this compound can be achieved through electrophilic halogenation. The position of halogenation will be directed by the existing substituents on the pyridine ring. The nitro group is a strong deactivating group and a meta-director, while the oxetanyloxy group is an activating ortho-, para-director. The interplay of these electronic effects will determine the regioselectivity of the halogenation.

Given the directing effects of the substituents, electrophilic attack is most likely to occur at the 5-position of the pyridine ring.

Common halogenating agents that could be employed include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively. chemrxiv.org The reactions are typically carried out in a suitable solvent, and the conditions may need to be optimized to achieve good yields and selectivity.

An example of a halogenated derivative is 3-iodo-2-(oxetan-3-yloxy)pyridine, which has been reported in chemical databases. bldpharm.com This suggests that direct iodination of 2-(oxetan-3-yloxy)pyridine (B2940965) or a related precursor is a feasible synthetic transformation.

The general scheme for the halogenation is as follows:

Chemical Reactivity and Transformation Studies of 3 Nitro 2 Oxetan 3 Yloxy Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-Nitro-2-(oxetan-3-yloxy)pyridine is electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing nitro group. This inherent electronic nature makes the ring susceptible to nucleophilic attack, while also influencing the regioselectivity of metallation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine ring of this compound. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.org Subsequent elimination of a leaving group restores the aromaticity of the ring. openstax.org

The rate and feasibility of SNAr reactions are highly dependent on the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnumberanalytics.com In this compound, the nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack. Electron-withdrawing groups, such as the nitro group, stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. wikipedia.orgnumberanalytics.com The activating effect is most pronounced when the electron-withdrawing group is located at positions ortho or para to the leaving group, as this allows for effective delocalization of the negative charge through resonance. masterorganicchemistry.comuci.eduyoutube.com In this specific molecule, the nitro group is ortho to the 2-position and para to the 4-position, making these sites particularly susceptible to nucleophilic substitution.

While halides are common leaving groups in SNAr reactions, other groups can also be displaced. The oxetan-3-yloxy group at the 2-position of the pyridine ring can potentially act as a leaving group in the presence of a strong nucleophile. The success of such a displacement would depend on the relative lability of the oxetan-3-yloxy group compared to other potential leaving groups and the reaction conditions employed.

In scenarios where other leaving groups are present on the pyridine ring, competitive nucleophilic substitution can occur. For instance, in related nitropyridine systems, it has been observed that a nitro group can be displaced by a nucleophile. nih.gov In the case of methyl 3-nitropyridine-4-carboxylate, the meta nitro group is displaced by fluorine using cesium fluoride. wikipedia.org The relative reactivity of different leaving groups is a critical factor, with an order of F > Cl ≈ Br > I often observed in activated aryl halides, a phenomenon referred to as the "element effect". nih.gov This highlights that in a molecule with multiple potential leaving groups, the outcome of the SNAr reaction is determined by a combination of the activating effect of the nitro group and the intrinsic leaving group ability of the substituents.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

In the case of pyridine derivatives bearing an oxetane (B1205548) unit, the oxetane ring itself can act as a directing group. nih.govsemanticscholar.org For 3-substituted pyridines, the oxetane moiety has been shown to direct the regioselective lithiation to the 4-position of the pyridine ring. nih.govsemanticscholar.orgrsc.org This is achieved using n-butyllithium as the base, often in the presence of a sub-stoichiometric amount of TMEDA (tetramethylethylenediamine). semanticscholar.org The resulting 4-lithiated pyridine species can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position. nih.govsemanticscholar.orgresearchgate.net This regioselectivity is noteworthy as it overrides the inherent acidity of the proton at the 2-position, which is generally more acidic in pyridine itself. semanticscholar.org The ability of the oxetane to direct the metallation to the C-4 position provides a valuable and efficient route to novel functionalized pyridine building blocks. nih.govsemanticscholar.org

| Reagent/Condition | Position of Lithiation | Reference |

| n-Butyllithium | 4-position | nih.govsemanticscholar.org |

| n-Butyllithium/TMEDA | 4-position | semanticscholar.org |

Electrophilic Quenching of Lithiated Intermediates

The direct deprotonation (lithiation) of the pyridine ring of this compound to form an organolithium intermediate is a challenging transformation. The high electrophilicity of the nitropyridine system makes it susceptible to nucleophilic attack by the lithiating agent rather than deprotonation. However, directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, though typically requiring a directing group more potent than an ether linkage in this context.

Should a lithiated intermediate be formed, for instance at the C-4 position, it could theoretically be trapped by a variety of electrophiles. This process, known as an electrophilic quench, would introduce new substituents onto the pyridine core. nih.gov The success of such a reaction would be highly dependent on the stability of the organolithium intermediate at low temperatures and the reactivity of the chosen electrophile. nih.govuni-muenchen.de The reaction would involve the formation of a new carbon-carbon or carbon-heteroatom bond at the site of lithiation. researchgate.netresearchgate.net

Table 1: Hypothetical Electrophilic Quenching of a Lithiated Intermediate This table presents potential products from the reaction of a hypothetical lithiated this compound intermediate with various electrophiles.

| Electrophile | Reagent Example | Potential Product Structure |

| Alkyl Halide | Iodomethane (CH₃I) | 4-Methyl-3-nitro-2-(oxetan-3-yloxy)pyridine |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | 2-(3-Nitro-2-(oxetan-3-yloxy)pyridin-4-yl)propan-2-ol |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 4-(Methylthio)-3-nitro-2-(oxetan-3-yloxy)pyridine |

| Isocyanate | Phenyl isocyanate (PhNCO) | N-Phenyl-3-nitro-2-(oxetan-3-yloxy)pyridine-4-carboxamide |

Vicarious Nucleophilic Substitution (VNS) on Nitropyridine Substrates

Vicarious Nucleophilic Substitution (VNS) is a characteristic reaction of electron-deficient aromatic compounds, such as nitropyridines. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. nih.gov In the case of this compound, the nitro group strongly activates the pyridine ring for nucleophilic attack.

The VNS reaction proceeds via the addition of a carbanion (or other nucleophile) bearing a leaving group to an electrophilic position on the pyridine ring, typically ortho or para to the nitro group. wikipedia.orgnih.gov For a 3-nitropyridine (B142982) derivative, the attack is highly regioselective and occurs at the C-4 position (para to the nitro group). nih.govacs.org This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct to restore aromaticity. nih.gov

This methodology has been successfully applied to 3-nitropyridines for the introduction of alkyl and amino groups. acs.orgrsc.org For instance, sulfonyl-stabilized carbanions can be used for alkylation, while reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can introduce an amino group. acs.orgrsc.org The reaction with sterically hindered nucleophiles, such as secondary carbanions, may fail due to steric hindrance during the elimination step which requires planarization. nih.govacs.org

Table 2: Potential Products of Vicarious Nucleophilic Substitution (VNS) This table illustrates the expected products from the VNS reaction of this compound with representative nucleophiles.

| Nucleophile Precursor | Leaving Group (LG) | Base | Product |

| Chloromethyl phenyl sulfone | Cl | KHMDS | 4-(Phenylsulfonylmethyl)-3-nitro-2-(oxetan-3-yloxy)pyridine |

| Neopentyl ethanesulfonate | OSO₂R | KHMDS | 4-Ethyl-3-nitro-2-(oxetan-3-yloxy)pyridine |

| Hydroxylamine (NH₂OH) | OH | KOtBu | 4-Amino-3-nitro-2-(oxetan-3-yloxy)pyridine |

| 4-Amino-1,2,4-triazole | 1,2,4-triazole | KOtBu | 4-Amino-3-nitro-2-(oxetan-3-yloxy)pyridine |

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this conversion yields the corresponding 2-(oxetan-3-yloxy)pyridin-3-amine. A key challenge in this reaction is chemoselectivity: the reducing agent must selectively reduce the nitro group without affecting the pyridine ring, the ether linkage, or inducing the ring-opening of the oxetane. nih.goved.ac.uk

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce aliphatic nitro compounds, they tend to form azo compounds from aromatic nitro substrates and are generally not suitable. commonorganicchemistry.com Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) is a common method, but can sometimes lead to over-reduction or cleavage of other functional groups. commonorganicchemistry.com

Milder and more chemoselective methods are often preferred. These include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acetic acid or ammonium (B1175870) chloride. commonorganicchemistry.comresearchgate.net Tin(II) chloride (SnCl₂) in an acidic medium is a particularly reliable reagent for the clean reduction of aromatic nitro groups in complex molecules. wikipedia.org Iron-based catalytic systems have also been developed for their high chemoselectivity in nitro reductions, tolerating esters, nitriles, and halides. nih.govrsc.org

Table 3: Comparison of Reagents for Nitro Group Reduction This table outlines common reagents for the reduction of the nitro group in this compound to the corresponding amine and evaluates their suitability.

| Reagent | Conditions | Chemoselectivity Profile |

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High activity; may cause hydrogenolysis of the C-O ether bond or oxetane ring opening under harsh conditions. |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heat | Good chemoselectivity; generally safe for ether and pyridine moieties. A classic and effective method. researchgate.net |

| SnCl₂·2H₂O | HCl, solvent (e.g., EtOH) | Excellent chemoselectivity for aromatic nitro groups; tolerates a wide range of functional groups. wikipedia.org |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic system | Mild reducing agent, often used for selective reductions, but may be less efficient for some substrates. |

Oxidation Reactions of the Pyridine Core

The oxidation of the pyridine nitrogen atom in this compound leads to the formation of the corresponding pyridine N-oxide. Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophiles and nucleophiles. arkat-usa.orgscripps.edu

The oxidation of a pyridine ring is typically accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org However, the presence of the electron-withdrawing nitro group deactivates the pyridine ring, making the nitrogen atom less nucleophilic and thus more difficult to oxidize compared to an unsubstituted pyridine. arkat-usa.org More potent oxidizing systems, such as hydrogen peroxide with a methyltrioxorhenium (MTO) catalyst or urea-hydrogen peroxide (UHP) with trifluoroacetic anhydride (B1165640), may be required to achieve the transformation in good yield. arkat-usa.orgnih.govorganic-chemistry.org

Table 4: Potential Oxidizing Agents for N-Oxide Formation This table lists common oxidizing agents and their potential for converting this compound to its N-oxide.

| Oxidizing Agent | Typical Conditions | Remarks |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Standard reagent, but may be sluggish due to the deactivating nitro group. arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heat | Classic method; requires heating and may not be efficient for deactivated substrates. arkat-usa.org |

| Urea-Hydrogen Peroxide (UHP) / (CF₃CO)₂O | CH₂Cl₂, 0 °C to RT | A powerful oxidizing system capable of oxidizing electron-deficient pyridines. nih.gov |

| H₂O₂ / Methyltrioxorhenium (MTO) | Solvent (e.g., CH₂Cl₂) | Catalytic system effective for a wide range of pyridines, including those with deactivating groups. arkat-usa.org |

Reactivity of the Oxetane Ring System

The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions, although it is generally more stable than the three-membered epoxide ring. nih.govyoutube.com

Nucleophilic Ring-Opening Reactions

The oxetane moiety in this compound can be opened by a variety of nucleophiles, leading to 1,3-difunctionalized propane (B168953) derivatives. nih.govacs.org These reactions can be catalyzed by either acids (Brønsted or Lewis) or bases, and the reaction pathway is highly dependent on the conditions and the nature of the nucleophile. magtech.com.cnresearchgate.net

Under basic or neutral conditions, strong nucleophiles such as organolithium reagents, Grignard reagents, or thiols can attack one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring in an Sₙ2 fashion. youtube.commagtech.com.cn Acid catalysis is often required for weaker nucleophiles. magtech.com.cn The protonation of the oxetane oxygen makes the ring much more electrophilic and facilitates attack by nucleophiles like water, alcohols, or halides. acs.orgresearchgate.net

Table 5: Representative Nucleophilic Ring-Opening Reactions This table shows potential products from the ring-opening of the oxetane moiety in this compound.

| Nucleophile | Conditions | Product |

| H₂O / H⁺ | Dilute acid (e.g., H₂SO₄) | 1-((3-Nitro-2-pyridinyl)oxy)-3-hydroxypropane-2-yl-methanol |

| Methanol (CH₃OH) / Lewis Acid | BF₃·OEt₂ | 1-((3-Nitro-2-pyridinyl)oxy)-3-methoxypropane-2-yl-methanol |

| Phenyl lithium (PhLi) | Anhydrous ether, then H₃O⁺ workup | 1-((3-Nitro-2-pyridinyl)oxy)-3-phenylpropane-2-yl-methanol |

| Sodium azide (B81097) (NaN₃) | DMF, heat | 3-Azido-1-((3-Nitro-2-pyridinyl)oxy)propan-2-ol |

In an unsymmetrically substituted oxetane, the site of nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn For this compound, the oxetane ring is substituted at the C3 position, leaving two methylene carbons (C2 and C4) as potential sites for nucleophilic attack.

Under basic conditions with strong nucleophiles, the reaction typically follows an Sₙ2 mechanism, and the nucleophile will attack the less sterically hindered carbon atom. magtech.com.cn In this molecule, the C2 and C4 positions are sterically similar, so a mixture of products might be expected, although subtle electronic effects from the pyridyloxy group could influence selectivity.

Under acidic conditions (Brønsted or Lewis acid catalysis), the reaction mechanism can have more Sₙ1 character. magtech.com.cn The protonated oxetane may open to form a carbocationic intermediate, or the transition state will have significant carbocationic character. Attack will then be favored at the carbon atom that can best stabilize a positive charge. While neither C2 nor C4 is tertiary, the electron-withdrawing nature of the 2-(3-nitropyridinoxy) substituent at C3 might electronically influence the two adjacent carbons differently, potentially directing the nucleophile. However, for most simple nucleophiles, attack at the less hindered primary carbons remains the most probable outcome. magtech.com.cnuab.cat

Acid-Catalyzed Ring Opening

The oxetane ring in this compound is susceptible to ring-opening reactions under acidic conditions, a process driven by the relief of its inherent ring strain (approximately 25.5 kcal/mol). rsc.org While oxetanes can be unstable under acidic conditions, their stability is highly dependent on the substitution pattern. nih.govacs.org

The general mechanism for acid-catalyzed ring-opening involves the initial protonation of the oxetane oxygen atom, which transforms the ether into a better leaving group (an oxonium ion). This is followed by a nucleophilic attack (SN1 or SN2 type) by a solvent molecule or another nucleophile present in the medium. The 3-nitro-2-pyridyl group, being strongly electron-withdrawing, would influence the regioselectivity of the nucleophilic attack. The protonated intermediate could be attacked at either of the oxetane's methylene carbons. The presence of the ether oxygen attached to the pyridine ring would likely direct the cleavage to preserve the pyridyl ether bond, leading to the formation of a diol derivative after the opening of the four-membered ring.

For instance, treatment with aqueous acid (e.g., HCl) would be expected to yield 1-(2-(3-nitropyridin-2-yloxy))propane-1,3-diol. The reaction is presumed to proceed through the formation of a transient carbocation, which influences the stability and reaction pathway. rsc.org Studies on related secondary alcohol oxetane ethers have shown some instability in strong aqueous acid, indicating that such ring-opening is a feasible pathway. rsc.org

Table 1: General Principles of Acid-Catalyzed Ring Opening

| Feature | Description |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄) |

| Mechanism | 1. Protonation of the oxetane oxygen. 2. Nucleophilic attack by a solvent (e.g., H₂O) or other nucleophile. |

| Driving Force | Relief of ring strain of the four-membered oxetane ring. |

| Expected Product | 1-(2-(3-nitropyridin-2-yloxy))propane-1,3-diol (with water as nucleophile). |

Lewis Acid-Catalyzed Ring Opening

Lewis acids are effective catalysts for the ring-opening of strained ethers like oxetanes. illinois.edu A Lewis acid can coordinate to either the oxetane oxygen or the pyridine nitrogen of this compound. Coordination to the pyridine nitrogen is a well-known strategy to activate the pyridine ring towards nucleophilic attack. sci-hub.sebath.ac.uknih.gov However, for ring-opening of the oxetane, coordination to the oxetane's oxygen atom is the key step. This coordination polarizes the C-O bonds of the oxetane, making the ring's carbon atoms more electrophilic and susceptible to attack by nucleophiles.

The presence of the strongly electron-withdrawing 3-nitropyridyl group would make the C-O bond of the ether linkage particularly activated. Lewis acid-promoted reactions of 2-alkoxypyridines with various amines have been shown to facilitate C-N bond formation via nucleophilic displacement of the alkoxy group. nih.gov Therefore, a potential side reaction could be the cleavage of the C(pyridine)-O bond rather than the oxetane ring itself.

Assuming the oxetane ring is opened, the reaction with a nucleophile (Nu⁻) in the presence of a Lewis acid (e.g., BF₃·OEt₂, Zn(NO₃)₂, TiCl₄) would proceed by activating the oxetane ring, followed by nucleophilic attack to yield a ring-opened product. The choice of Lewis acid and reaction conditions would be critical in determining the selectivity between oxetane ring-opening and cleavage of the aryl ether bond.

Table 2: General Principles of Lewis Acid-Catalyzed Ring Opening

| Feature | Description |

| Catalyst | Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Zn(NO₃)₂) |

| Mechanism | 1. Coordination of Lewis acid to the oxetane oxygen. 2. Nucleophilic attack on a ring carbon. |

| Key Challenge | Achieving selectivity for oxetane ring-opening over cleavage of the C(pyridine)-O bond, which is also activated. |

| Potential Products | Ring-opened ethers/alcohols, depending on the nucleophile used. |

Electrophilic Ring-Enlargement Reactions

While no specific studies on the electrophilic ring-enlargement of this compound have been reported, this class of reaction is known for oxetanes. These reactions typically involve the transformation of the four-membered oxetane ring into a five-membered ring, such as a tetrahydrofuran (B95107) derivative. For example, photochemical ring expansion of oxetanes using stabilized carbenes has been shown to produce tetrahydrofurans with high efficiency.

In the context of this compound, such a reaction would likely require an external electrophilic reagent that can react with the oxetane oxygen to initiate a rearrangement. The strong electron-withdrawing nature of the nitropyridyl substituent could potentially disfavor the formation of cationic intermediates required for some ring-expansion pathways, making this transformation challenging.

Radical Ring-Opening Coupling Reactions

Radical reactions involving oxetanes can lead to ring-opening. The formation of a radical at a position α to the oxetane ring can induce a β-scission event, opening the ring to form a more stable radical. For this compound, a radical could potentially be generated on the pyridine ring, but a subsequent ring-opening of the distal oxetane would be mechanistically unlikely.

A more plausible pathway involves the direct reaction of the oxetane ring. For instance, radical decarboxylative couplings have been used to functionalize the 3-position of oxetanes. rsc.org However, for a ring-opening coupling, a radical initiator would need to promote the homolytic cleavage of one of the oxetane's C-O bonds. The high strength of these bonds makes this a difficult process. Studies on related systems, such as the reaction of nitropyridines with cyclopropylmethyl motifs (which are known radical clocks), have shown no evidence of radical-induced ring opening, suggesting that radical pathways may not be favored. nih.gov

Rearrangement and Ring-Expansion Reactions of the Oxetane Unit

The strained oxetane ring can undergo various rearrangement and ring-expansion reactions, often catalyzed by acids or transition metals. These reactions can lead to the formation of larger heterocyclic or carbocyclic systems. For example, treatment of certain spirocyclic oxetanes with acid can result in the formation of butenolides.

For this compound, a plausible rearrangement could be a pinacol-type rearrangement if a carbocation is generated on the oxetane ring adjacent to the oxygen-bearing carbon. However, the most predictable reactivity under acidic conditions remains the simple ring-opening. Ring expansion to a five-membered tetrahydrofuran or a six-membered 1,4-dioxane (B91453) derivative would require specific reagents and conditions that have not been reported for this substrate. General methods for ring expansion often involve reagents like diazo compounds or ylides, and their applicability to this specific molecule is speculative.

Formation of Heterocyclic Systems via Oxetane Ring Opening (e.g., Oxazolines)

The synthesis of new fused heterocyclic systems is a cornerstone of medicinal chemistry. nih.govresearchgate.netmiamioh.edu It is conceivable that the this compound scaffold could serve as a precursor for more complex heterocycles. An intramolecular reaction following the ring-opening of the oxetane could lead to a new fused ring system.

For example, if the oxetane ring is opened to generate a 1,3-diol derivative, the resulting hydroxyl groups could potentially participate in subsequent cyclization reactions. However, the formation of an oxazoline (B21484) ring typically requires a 1,2-amino alcohol precursor. Therefore, direct formation of an oxazoline from this compound is not a straightforward transformation. A more plausible route to a new heterocyclic system would involve a reaction where the pyridine nitrogen acts as an internal nucleophile. For instance, if conditions could be found to generate a reactive electrophilic center on the side chain resulting from the oxetane opening, an intramolecular cyclization involving the pyridine nitrogen could potentially lead to a fused bicyclic system, such as a derivative of pyrazolo[3,4-c]pyridine or a related core. researchgate.net

Table 3: Hypothetical Formation of Fused Systems

| Precursor Modification | Cyclization Strategy | Potential Product Core |

| Reduction of nitro group to an amine | Intramolecular reaction with a functionalized side chain (from oxetane opening) | Fused pyridopyrimidine or similar bicyclic system |

| Oxetane ring-opening to a dihalo-derivative | Intramolecular cyclization via nucleophilic substitution by pyridine nitrogen | Fused oxazino-pyridinium system |

| Reaction with a dinucleophile (e.g., hydrazine) | ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism | Fused triazolopyridine or tetrazolopyridine systems |

Derivatization and Functionalization Strategies

Modification at the Pyridine (B92270) Core

The electron-deficient nature of the pyridine ring, further accentuated by the presence of a nitro group, presents both challenges and opportunities for its functionalization. rsc.orgbeilstein-journals.org Strategic modifications can be achieved through the introduction of additional substituents, such as nitro groups or halogens, and through direct C-H functionalization.

Introduction of Additional Nitro Groups

The introduction of a second nitro group onto the 3-nitropyridine (B142982) scaffold is a challenging transformation due to the deactivating effect of the existing nitro group and the pyridine nitrogen. researchgate.net Direct electrophilic nitration of pyridines generally requires harsh conditions and often results in low yields. researchgate.netyoutube.com However, specific methodologies have been developed to achieve this.

One approach involves the use of potent nitrating agents like dinitrogen pentoxide (N₂O₅). rsc.orgepa.gov The reaction of pyridine with N₂O₅ can form an N-nitropyridinium salt, which can then rearrange to a 3-nitropyridine. epa.govntnu.no Applying such a method to 3-Nitro-2-(oxetan-3-yloxy)pyridine could potentially lead to dinitrated products, with the position of the second nitro group being influenced by the directing effects of the existing substituents. Another strategy involves nitration using a mixture of nitric acid and trifluoroacetic anhydride (B1165640), which has been shown to yield 3-nitropyridines from various pyridine precursors. rsc.org

Table 1: Representative Conditions for Nitration of Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pyridine | N₂O₅, SO₂ (liq.), then H₂O | 3-Nitropyridine | Good | rsc.org |

| Substituted Pyridines | HNO₃, (CF₃CO)₂O | 3-Nitropyridines | 10-83% | rsc.org |

Halogenation Strategies

Regioselective halogenation of the pyridine ring in this compound is a valuable tool for introducing a handle for further cross-coupling reactions. Given the electronic properties of the substrate, direct electrophilic halogenation can be difficult. youtube.com A recently developed method for the 3-selective halogenation of pyridines proceeds via the formation of Zincke imine intermediates. nih.govchemrxiv.org This multi-step, one-pot process involves ring-opening of the pyridine, regioselective halogenation of the resulting acyclic imine, and subsequent ring-closure to afford the 3-halopyridine. This strategy has been shown to be compatible with a wide range of functional groups and could be applicable to complex structures. nih.govchemrxiv.org

Table 2: Conditions for 3-Selective Halogenation of Pyridines via Zincke Intermediates

| Halogenating Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Ring-opening, then NIS, then ring-closure | 3-Iodopyridine | High | nih.govchemrxiv.org |

| N-Bromosuccinimide (NBS) | Ring-opening, then NBS, then ring-closure | 3-Bromopyridine | >20:1 | nih.gov |

C-H Functionalization Approaches

Direct C-H functionalization of pyridines has emerged as a powerful and atom-economical method for creating new C-C and C-heteroatom bonds. rsc.orgbeilstein-journals.org For electron-deficient pyridines, transition-metal-catalyzed C-H activation is a particularly relevant strategy. researchgate.netnih.gov Rhodium-catalyzed reactions, for instance, have been employed for the ortho-alkenylation of phenyl carbamates, and similar principles could be applied to functionalize the pyridine core of this compound, likely directed by the pyridine nitrogen. researchgate.net

The choice of catalyst and directing group is crucial for achieving high regioselectivity. For 3-substituted pyridines, functionalization can often be directed to the C2 and C6 positions. Given the existing substitution pattern of this compound, C-H functionalization would likely occur at the C4, C5, or C6 positions, depending on the specific reaction conditions and the directing influence of the nitro and oxetanyloxy groups.

Functionalization via the Oxetane (B1205548) Unit

The oxetane ring in this compound is not merely a passive solubilizing group but also a reactive handle for further chemical modifications. researchgate.netrsc.org These transformations primarily involve ring-opening reactions, leading to functionalized acyclic products that can be further elaborated.

Transformations of Ring-Opened Products

The strained four-membered ring of oxetane is susceptible to ring-opening by various nucleophiles, a reaction often catalyzed by Brønsted or Lewis acids. nih.govacs.org This process typically yields 1,3-diols or their derivatives. For example, acid-catalyzed reaction of an oxetan-3-ol (B104164) with a 1,2-diol can produce 1,4-dioxanes. nih.govacs.org While the subject molecule has an ether linkage at the 3-position of the oxetane, analogous ring-opening reactions with nucleophiles would lead to a 1,3-diol derivative, where one of the hydroxyl groups is part of the original pyridine ether linkage.

The resulting diol functionality can be further transformed in numerous ways. For instance, selective protection of one hydroxyl group would allow for the differential functionalization of the other. The primary alcohol resulting from the ring-opening could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution.

Table 3: Representative Transformations of Oxetane Ring-Opened Products

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Dioxane formation | 1,2-diol, Tf₂NH (cat.) | 1,4-Dioxane (B91453) | nih.govacs.org |

| Oxidation of resulting alcohol | Standard oxidation reagents | Aldehyde, Carboxylic Acid | researchgate.net |

Strategic Incorporations into Complex Molecular Architectures

The oxetane motif is increasingly recognized as a valuable building block in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability, or as a bioisostere for gem-dimethyl or carbonyl groups. acs.orgnih.gov The this compound scaffold can be incorporated into larger, more complex molecules with potential biological activity. nih.govnih.gov

For example, the nitro group on the pyridine ring can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex structures. The oxetane-containing fragment can be introduced into a target molecule at a late stage of the synthesis, leveraging the unique properties conferred by the oxetane ring. Several bioactive compounds and drug candidates incorporate the oxetane moiety, highlighting its importance in drug design. nih.govresearchgate.net The synthesis of oxetane-containing libraries of compounds for screening purposes is a common strategy in drug discovery. acs.orgresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens for examining the intrinsic properties of molecules. aps.org These methods allow for the precise calculation of various molecular parameters, providing a foundational understanding of the compound's characteristics. For molecules like 3-nitro-2-(oxetan-3-yloxy)pyridine, these studies are crucial for rationalizing its behavior in chemical reactions.

Geometry Optimization and Electronic Structure Calculations (e.g., DFT)

Geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311G(d,p), is the first step in any computational analysis. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

For this compound, the optimized geometry would reveal key structural features. The pyridine (B92270) ring is expected to be largely planar. The nitro group at the C3 position causes significant electronic perturbation. The C-N bond of the nitro group is predicted to be relatively short, indicative of some double bond character due to resonance with the pyridine ring. The presence of the bulky and electron-donating oxetan-3-yloxy group at the C2 position, adjacent to the nitro group, induces steric strain and further electronic redistribution. The dihedral angle between the plane of the pyridine ring and the nitro group is an important parameter; a smaller angle suggests greater conjugation and electronic interaction. nih.gov

The electronic structure calculations provide fundamental data such as total energy and dipole moment. The dipole moment for a related molecule, 2-bromo-3-hydroxy-6-methyl pyridine, was calculated to be 1.9384 Debye, and a significant dipole moment would also be expected for this compound due to the strong electron-withdrawing nature of the nitro group and the electronegative oxygen atoms. jocpr.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Lengths (Å) | C2-O | ~1.36 Å | Shorter than a typical C-O single bond, indicating electron delocalization from the oxygen to the ring. |

| C3-N (nitro) | ~1.45 Å | Reflects the strong pull of the nitro group on the ring's electron density. | |

| N-O (nitro) | ~1.22 Å | Typical value for a nitro group, indicating strong polarization. | |

| Bond Angles (°) | C2-C3-N (nitro) | ~121° | The angle is influenced by steric hindrance between the adjacent oxetanyloxy and nitro groups. |

| C3-C2-O | ~118° | Reflects the geometry required to accommodate the substituents on the pyridine ring. | |

| Dihedral Angles (°) | O-C2-C3-N | ~10-20° | A small twist is expected to alleviate steric strain, but significant planarity is maintained for conjugation. |

Note: These values are illustrative and based on computational data for structurally similar nitropyridines and alkoxypyridines. nih.govnih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals determine a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

In this compound, the HOMO is expected to be distributed over the electron-rich oxetanyloxy group and the pyridine ring. The LUMO, conversely, is anticipated to be predominantly localized on the electron-deficient pyridine ring, with significant contributions from the p-orbitals of the carbon atoms of the ring and the nitro group. The electron-withdrawing nitro group drastically lowers the energy of the LUMO, making the pyridine ring highly susceptible to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For nitropyridine derivatives, this gap is generally smaller compared to unsubstituted pyridine, indicating enhanced reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | ~ -7.0 eV | Oxetanyloxy group, Pyridine N atom | Site of electrophilic attack and oxidation. |

| LUMO | ~ -2.5 eV | C3, C5, and C-N (nitro) positions of the pyridine ring | Site of nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.5 eV | - | Indicates high reactivity and susceptibility to charge transfer. |

Note: Energy values are illustrative estimates based on FMO analyses of similar nitropyridine systems. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method provides quantitative insight into charge distribution and stabilizing intramolecular interactions, such as hyperconjugation. rsc.orgwisc.edu

For this compound, NBO analysis would reveal a significant polarization of the C-O bond in the oxetanyloxy substituent, with the oxygen atom bearing a substantial negative charge. wisc.edu The most important stabilizing interactions would involve the delocalization of electron density from the lone pairs of the ether oxygen into the antibonding (σ) and π orbitals of the pyridine ring. This donor-acceptor interaction (n → π*) contributes to the stability of the molecule and influences the geometry and reactivity of the system.

Furthermore, NBO analysis quantifies the charge on each atom. The analysis would show a strong positive charge on the C3 carbon atom attached to the nitro group and a negative charge on the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This charge distribution is a direct consequence of the inductive and resonance effects of the substituents.

Second-order perturbation theory analysis within the NBO framework estimates the energetic importance of these donor-acceptor interactions. The interaction between the oxygen lone pair (donor NBO) and the π* orbital of the C3-C4 bond (acceptor NBO) would likely have a high stabilization energy (E(2)), confirming the strong electronic communication between the substituent and the ring.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org Red regions indicate negative electrostatic potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive electrostatic potential (electron-poor areas, attractive to nucleophiles).

The MEP map of this compound is expected to show several distinct features:

Intense Negative Potential: The most negative regions (deep red) will be located around the oxygen atoms of the nitro group, which are highly electronegative and electron-rich. The nitrogen atom of the pyridine ring will also exhibit a region of negative potential, though likely less intense than that of the nitro group. nih.gov

Positive Potential: A significant region of positive potential (blue) is expected on the pyridine ring, particularly around the hydrogen atoms and the carbon atom (C2) bonded to the oxetanyloxy group. The area around the C-NO₂ bond would be highly positive, marking it as a prime target for nucleophiles. researchgate.net

Intermediate Potential: The oxetane (B1205548) ring will likely show a more neutral or slightly negative potential (green to yellow).

This map visually confirms the electronic push-pull effect of the substituents. The electron-donating oxetanyloxy group increases the electron density on the C2 position, while the electron-withdrawing nitro group depletes electron density from the C3 position and the rest of the ring, creating a highly polarized system. researchgate.net

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the study of transition states and intermediates that may be difficult or impossible to observe experimentally.

Computational Elucidation of SNAr Pathways

The this compound structure is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. Computational studies, using DFT, can model the entire reaction coordinate for an SNAr reaction. researchgate.net

The textbook mechanism for SNAr reactions proceeds in a stepwise fashion. strath.ac.uk

Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks one of the electron-deficient carbon atoms of the pyridine ring (typically C4 or C6). This leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nitro group.

Leaving Group Departure: In a subsequent step, the leaving group (in this case, the oxetan-3-yloxy group would be a poor leaving group, but substitution at other positions is possible, or the nitro group itself could be displaced in some cases nih.gov) is expelled, and the aromaticity of the pyridine ring is restored.

Computational modeling can determine the activation energies for the formation of the Meisenheimer complex and for the departure of the leaving group. By comparing the energies of possible intermediates and transition states, the most likely reaction pathway and the regioselectivity of the nucleophilic attack can be predicted. A computational study on the SNAr mechanism of 2-alkoxy-3,5-dinitropyridines with piperidine (B6355638) showed that such reactions are energetically favorable. researchgate.net Similar principles would apply here, with the calculations providing detailed insight into the thermodynamic and kinetic aspects of the reaction.

Theoretical Basis for Oxetane Ring-Opening Regioselectivity

The acid-catalyzed ring-opening of unsymmetrical oxetanes is a well-documented reaction, the outcome of which is governed by a delicate interplay of steric and electronic factors. magtech.com.cnresearchgate.net In the case of this compound, the regioselectivity of nucleophilic attack on the oxetane ring is a subject of considerable theoretical interest.

Under acidic conditions, the oxetane oxygen is protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack at one of the two methylene (B1212753) carbons of the oxetane ring (C2' or C4'). The regioselectivity of this attack is dictated by the relative stability of the transition states leading to the two possible products.

The electron-withdrawing nature of the 3-nitropyridyl group, transmitted through the ether linkage, is expected to play a crucial role in determining the regioselectivity. This substituent significantly influences the electron density distribution within the oxetane ring. Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states and predict the most likely pathway for ring-opening.

Key Factors Influencing Regioselectivity:

Electronic Effects: The powerful electron-withdrawing 3-nitro group deactivates the pyridine ring and, through inductive and resonance effects, influences the electronic environment of the attached oxetanyloxy group. This electronic pull can affect the relative positive charge development on the C2' and C4' carbons of the oxetane in the transition state of the ring-opening reaction.

Steric Hindrance: The bulky nitropyridyl substituent can sterically hinder the approach of a nucleophile to the C2' position of the oxetane ring, potentially favoring attack at the less encumbered C4' position.

Theoretical Predictions:

Computational modeling, including the calculation of activation energy barriers for the two possible ring-opening pathways, is essential for a definitive prediction of regioselectivity. Generally, in acid-catalyzed ring-openings of substituted oxetanes, the reaction proceeds via an S(_N)2-like mechanism with significant S(_N)1 character. The transition state will have a degree of carbocationic character at the carbon atom being attacked. The electron-withdrawing nature of the 3-nitropyridyl group would destabilize a developing positive charge at the adjacent C2' position, making attack at this position less favorable compared to the C4' position.

A summary of the anticipated energetic considerations for the two potential pathways of nucleophilic attack on the protonated oxetane ring of this compound is presented in the table below.

| Pathway | Site of Nucleophilic Attack | Expected Relative Activation Energy | Primary Influencing Factor |

| A | C2' | Higher | Electronic destabilization from the 3-nitropyridyl group and steric hindrance. |

| B | C4' | Lower | Reduced steric hindrance and less electronic destabilization. |

This table presents a qualitative prediction based on established principles of organic chemistry and the known electronic effects of the substituents.

Conformational Analysis of the Oxetane-Pyridine Linkage

Computational methods, such as potential energy surface (PES) scans, are invaluable for exploring the conformational landscape of this linkage. github.ioreadthedocs.ioq-chem.comresearchgate.netuni-muenchen.de By systematically rotating the dihedral angles associated with the ether linkage and calculating the corresponding energy, a map of stable and unstable conformations can be generated.

Key Dihedral Angles:

τ1 (C3-C2-O-C3'): Rotation around the C2-O bond of the pyridine ring.

τ2 (C2-O-C3'-C2'): Rotation around the O-C3' bond of the oxetane ring.

The conformational preferences will be influenced by a combination of steric repulsion between the two rings and electronic interactions, such as the potential for intramolecular hydrogen bonding or other non-covalent interactions. The puckered nature of the oxetane ring also introduces additional complexity to the conformational analysis. beilstein-journals.org

A theoretical potential energy surface scan for the rotation around the C2-O bond (τ1) would likely reveal energy minima corresponding to conformations that minimize steric clash between the oxetane ring and the nitro group on the pyridine ring.

Below is a hypothetical representation of a potential energy surface scan for the dihedral angle τ1, illustrating the expected energetic profile.

| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation |

| 0° | High | Eclipsed (steric clash with nitro group) |

| 60° | Low | Gauche |

| 120° | High | Eclipsed (steric clash with pyridine nitrogen) |

| 180° | Lowest | Anti-periplanar (minimal steric hindrance) |

This table represents a hypothetical dataset derived from established principles of conformational analysis. Actual values would require specific DFT calculations.

The interplay of these rotational barriers dictates the preferred three-dimensional shape of this compound, which is crucial for its chemical reactivity and biological activity.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule by mapping the carbon and hydrogen atomic frameworks.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-Nitro-2-(oxetan-3-yloxy)pyridine would provide detailed information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring.

The three aromatic protons on the pyridine ring would likely appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing nitro group. The coupling patterns (doublets, doublets of doublets) would be determined by the spin-spin interactions between adjacent protons.

The protons of the oxetane ring would be observed further upfield. The methine proton (CH) attached to the oxygen link would be the most downfield of the oxetane signals due to the deshielding effect of the adjacent oxygen atom. The four methylene (B1212753) protons (CH₂) of the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other and the methine proton.

Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 9.0 | Multiplets |

| Oxetane Ring CH-O | ~ 5.0 - 5.5 | Multiplet |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For This compound , distinct signals are expected for the five carbons of the pyridine ring and the three carbons of the oxetane ring.

The aromatic carbons of the pyridine ring would resonate in the downfield region of the spectrum (typically δ 100-160 ppm). The carbon atom attached to the nitro group and the carbon bearing the oxetanyloxy group would be significantly shifted due to the electronic effects of these substituents.

The carbons of the oxetane ring would appear in the upfield region. The CH carbon bonded to the oxygen bridge would be expected around δ 70-80 ppm, while the two CH₂ carbons would be at a slightly higher field.

Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring C-O | 150 - 165 |

| Pyridine Ring C-NO₂ | 140 - 155 |

| Pyridine Ring CH | 110 - 140 |

| Oxetane Ring CH-O | 70 - 85 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, revealing the relationships between the adjacent protons on the pyridine ring and within the oxetane ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the pyridine and oxetane moieties through the ether linkage and for confirming the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of This compound would be expected to show several key absorption bands.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching vibrations of the ether linkage would be observed in the 1000-1300 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For This compound (molar mass: 196.16 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 196.

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the nitropyridinol moiety and the oxetane ring. Loss of the nitro group (NO₂) or nitric oxide (NO) are also common fragmentation pathways for nitroaromatic compounds. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of This compound is expected to show absorption bands characteristic of a substituted pyridine ring. The presence of the nitro group, a strong chromophore, and the auxochromic oxetanyloxy group will influence the position and intensity of these bands.

Typically, pyridine and its derivatives exhibit π → π* transitions at shorter wavelengths and, if non-bonding electrons are present on the heteroatom that are not involved in the aromatic system, n → π* transitions at longer wavelengths. nih.gov The conjugation and electronic effects of the substituents would likely shift these absorptions.

Despite a comprehensive search for scientific literature, specific experimental or theoretical Raman spectroscopic data for the compound this compound is not publicly available at this time.

Detailed research findings, including data tables of Raman shifts and their corresponding vibrational assignments for this compound, could not be located in the accessible scientific databases and publications.

While general principles of Raman spectroscopy and studies on related pyridine derivatives exist, this information does not meet the specific requirements for a detailed analysis of this compound as outlined in the request. The generation of a scientifically accurate and detailed article on this specific topic is therefore not possible without the foundational experimental or computational data.

Further research or experimental studies would be required to produce the Raman spectroscopic data necessary to fulfill the detailed article structure requested.

Applications in Advanced Organic Synthesis

3-Nitro-2-(oxetan-3-yloxy)pyridine as a Versatile Synthetic Building Block

There is currently no available scientific literature or patent data to support the use of this compound as a versatile synthetic building block.

Precursor in Complex Molecule Construction

No published studies were found that utilize this compound as a precursor in the construction of complex molecules.

Scaffold for Heterocyclic Library Synthesis

The potential of this compound as a scaffold for the synthesis of heterocyclic libraries has not been reported in the existing scientific literature.

Integration into Multi-Component Reaction Sequences

There are no documented instances of this compound being integrated into multi-component reaction sequences.

Role in Agrochemical and Material Sciences

Specific applications of this compound in the fields of agrochemical and material sciences have not been described in any available research or patents.

Future Research Directions and Perspectives

Development of Novel Catalytic Transformations

The functional group array of 3-Nitro-2-(oxetan-3-yloxy)pyridine presents multiple avenues for novel catalytic transformations, aimed at creating a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

A primary focus will be the selective catalytic reduction of the nitro group. This transformation would yield 2-(oxetan-3-yloxy)pyridin-3-amine, a valuable building block for the synthesis of a variety of heterocyclic systems and amides. Research in this area could explore a range of catalysts to achieve high yields and selectivity, minimizing side reactions.

Another promising direction is the catalytic C-H functionalization of the pyridine (B92270) ring. beilstein-journals.orgnih.gov The positions ortho and para to the nitro group are activated towards nucleophilic attack, but modern catalytic methods allow for the functionalization of typically less reactive C-H bonds. nih.govethz.ch The development of catalysts for the selective introduction of substituents at the C-4, C-5, and C-6 positions of the pyridine ring would significantly expand the accessible chemical space around this scaffold.

| Transformation | Potential Catalysts | Target Functional Group |

| Nitro Group Reduction | Pd/C, PtO₂, Raney Ni | Amine |

| C-H Arylation | Palladium complexes with specialized ligands | Biaryl |

| C-H Alkylation | Nickel or Ruthenium catalysts | Alkyl-substituted pyridine |

| C-H Borylation | Iridium-based catalysts | Borylated pyridine |

Exploration of Asymmetric Synthesis Approaches

The oxetane (B1205548) ring in this compound, while achiral in this specific molecule, provides a key opportunity for the introduction of chirality in its derivatives. Future research should focus on the development of asymmetric methods for the synthesis of chiral oxetane-containing pyridines.

One potential strategy involves the asymmetric desymmetrization of prochiral oxetanes in reactions with substituted pyridines. nsf.govorganic-chemistry.org This could be achieved using chiral catalysts to control the stereoselective opening of the oxetane ring or its formation. Furthermore, the synthesis of enantiopure oxetane-containing building blocks for subsequent coupling with the pyridine core represents a viable and important research avenue. acs.orgresearchgate.net The development of chiral ligands incorporating the oxetane-pyridine motif itself is another exciting possibility, with potential applications in asymmetric catalysis. nsf.gov

| Asymmetric Approach | Key Strategy | Potential Chiral Source |

| Asymmetric Oxetane Desymmetrization | Catalytic ring-opening of a prochiral oxetane with a pyridine nucleophile | Chiral Lewis acids or organocatalysts |

| Synthesis of Chiral Building Blocks | Enantioselective synthesis of oxetan-3-ol (B104164) or its derivatives | Chiral catalysts, enzymatic resolution |

| Chiral Ligand Synthesis | Incorporation of the oxetane-pyridine scaffold into a ligand structure | Utilization of the inherent chirality of the synthesized molecule |

Green Chemistry Methodologies for Synthesis and Derivatization

Future synthetic efforts concerning this compound and its derivatives should prioritize the principles of green chemistry to ensure sustainability and minimize environmental impact. researchgate.netrasayanjournal.co.innih.gov

The exploration of microwave-assisted synthesis for the preparation of this compound and its derivatives is a promising avenue. nih.govacs.org Microwave heating can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

The use of environmentally benign solvents is another critical aspect of green chemistry. Research into the use of solvents such as polyethylene (B3416737) glycol (PEG) or water for the nucleophilic aromatic substitution reaction to form the ether linkage could provide a greener alternative to traditional organic solvents. researchgate.netgoogle.com Furthermore, investigating catalyst-free conditions for the synthesis and derivatization reactions would be a significant step towards a more sustainable chemical process. google.com

| Green Chemistry Approach | Methodology | Potential Benefits |

| Microwave-Assisted Synthesis | Use of microwave irradiation to drive reactions | Reduced reaction times, higher yields, energy efficiency |

| Green Solvents | Replacement of volatile organic compounds with water, PEG, or ionic liquids | Reduced environmental impact, improved safety |

| Catalyst-Free Reactions | Development of reaction conditions that do not require a catalyst | Reduced cost, simplified purification, less metal waste |

Theoretical Prediction of Novel Reactivity and Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in guiding the future research directions for this compound. researchgate.net Theoretical studies can provide valuable insights into the molecule's electronic structure, reactivity, and potential applications.

DFT calculations can be employed to predict the sites of electrophilic and nucleophilic attack, thus guiding the development of new synthetic transformations. Analysis of the frontier molecular orbitals (HOMO and LUMO) can help in understanding the reactivity and kinetic stability of the molecule. researchgate.net Furthermore, computational methods can be used to predict various molecular properties such as dipole moment, polarizability, and spectroscopic characteristics, which are crucial for the design of new materials.

Theoretical studies can also be extended to predict the potential biological activity of derivatives of this compound. By calculating molecular descriptors and performing molecular docking studies with relevant biological targets, it may be possible to identify promising candidates for further experimental investigation in drug discovery programs. acs.org

| Theoretical Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Prediction of reaction sites, understanding of reaction mechanisms |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Correlation with experimental data, understanding of electronic transitions |

| Molecular Docking | Binding affinity to biological targets | Prediction of potential biological activity |

常见问题

What are the recommended synthetic routes for preparing 3-Nitro-2-(oxetan-3-yloxy)pyridine?

Answer:

The synthesis of this compound can be achieved through sequential coupling and functionalization steps. A plausible route involves:

- Step 1: Introducing the oxetan-3-yloxy group via nucleophilic substitution at the 2-position of pyridine, using oxetan-3-ol under basic conditions (e.g., NaH in THF) .

- Step 2: Nitration at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 3: Purification via column chromatography (e.g., cyclohexane/ethyl acetate 5:5) to isolate the product, with yields typically exceeding 80% based on analogous nitroimidazo pyridine syntheses .

- Validation: Confirm success using LCMS (e.g., m/z [M+H]+ analysis) and HPLC retention time comparison (e.g., 1.25 minutes under SMD-TFA05 conditions) .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Assign peaks for nitro (-NO₂) and oxetanyl groups. For example, oxetan-3-yloxy protons typically resonate at δ 4.5–5.0 ppm .

- IR Spectroscopy: Identify nitro (1520–1370 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

- HRMS (ESI): Verify molecular weight (e.g., calculated vs. observed m/z) with <2 ppm error .

- HPLC: Assess purity (>95%) using reverse-phase columns and gradient elution .

What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in sealed containers under dry, inert atmospheres (e.g., N₂) at 2–8°C to prevent degradation .

- Spill Management: Neutralize with dry sand or chemical absorbents; avoid aqueous solutions to prevent unintended reactions .

- Emergency Protocols: Immediate eye/skin rinsing (15+ minutes with water) and medical consultation if exposed .

How can DFT calculations predict the reactivity of this compound in donor-acceptor systems?

Answer:

- Modeling Approach: Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (FMOs).

- Key Parameters:

- Validation: Compare DFT-predicted interaction energies (e.g., metal surface adsorption) with experimental electrochemical data .

How might this compound function as a corrosion inhibitor?

Answer:

- Experimental Design:

- Mechanistic Insight: The nitro group and pyridine ring facilitate charge transfer to metal surfaces, forming protective films. Compare with known pyridine derivatives (e.g., 80–95% efficiency at 10⁻³ M) .

How does the oxetane ring influence the stability of this compound under varying pH conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.